

## Reltecimod's Interaction with the CD28 Costimulatory Pathway: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

## **Executive Summary**

Reltecimod (formerly known as AB103) is a novel synthetic peptide designed to modulate the host's immune response in conditions of severe inflammation, such as necrotizing soft tissue infections (NSTI).[1][2] Its mechanism of action centers on the CD28 co-stimulatory pathway, a critical component in the activation of T-lymphocytes.[1][3] Reltecimod acts as a CD28 T-lymphocyte receptor mimetic, binding to the dimer interface of CD28 on T-cells and thereby attenuating the hyperinflammatory response without causing complete immunosuppression.[4] [5] This technical guide provides an in-depth overview of the CD28 signaling pathway, the specific interaction of Reltecimod with this pathway, a summary of preclinical and clinical data, and detailed experimental protocols relevant to its study.

#### **The CD28 Co-stimulatory Pathway**

T-cell activation is a cornerstone of the adaptive immune response and requires two distinct signals. The first signal is antigen-specific, mediated by the T-cell receptor (TCR) recognizing a peptide presented by the major histocompatibility complex (MHC) on an antigen-presenting cell (APC).[6] However, this signal alone is insufficient for a robust and sustained T-cell response. A second, co-stimulatory signal is required, primarily delivered through the interaction of the CD28 receptor on the T-cell with its ligands, CD80 (B7-1) and CD86 (B7-2), on the APC.[6][7]

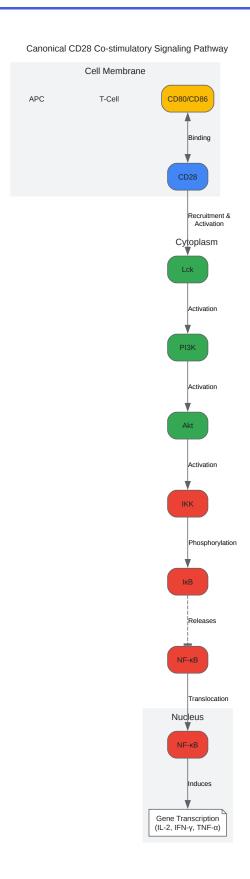


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Upon engagement, CD28 initiates a cascade of intracellular signaling events that synergize with the TCR signal. Key downstream pathways activated by CD28 co-stimulation include the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the activation of nuclear factor-kappa B (NF- $\kappa$ B).[7][8] The lymphocyte-specific protein tyrosine kinase (Lck) also plays a crucial role in the proximal signaling events following CD28 engagement.[9] This signaling cascade ultimately leads to T-cell proliferation, differentiation, and the production of key cytokines such as Interleukin-2 (IL-2), Interferon-gamma (IFN- $\gamma$ ), and Tumor Necrosis Factor-alpha (TNF- $\alpha$ ).[10] [11][12]





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Figure 1. Simplified diagram of the CD28 co-stimulatory signaling pathway.



# Reltecimod: A Targeted Modulator of the CD28 Pathway

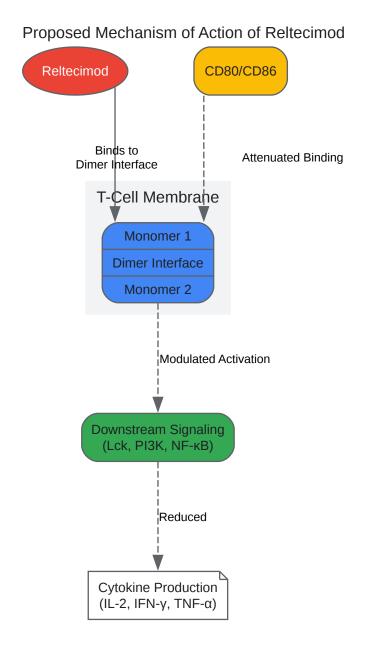
#### **Structure and Composition**

**Reltecimod** is a synthetic peptide with the sequence D-alanyl-L-seryl-L-prolyl-L-methionyl-L-leucyl-L-valyl-L-alanyl-L-tyrosyl-L-aspartyl-D-alanine.[13] Its molecular formula is C46H72N10O15S.[14]

#### **Mechanism of Action**

**Reltecimod** is designed as a mimetic of the CD28 homodimer interface.[1][4] CD28 exists as a homodimer on the T-cell surface, and this dimerization is crucial for its function.[9][15] **Reltecimod** is hypothesized to bind to this dimer interface, which is distinct from the binding site for its natural ligands, CD80 and CD86.[5][16] This binding is thought to induce a conformational change in the CD28 receptor that attenuates, but does not completely block, its interaction with CD80/CD86.[16] This modulation of the CD28/B7-2 signaling axis downregulates the subsequent T-cell activation and inflammatory cytokine production, thereby controlling the excessive immune response seen in conditions like NSTI.[3][16]





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**Figure 2. Reltecimod**'s proposed interaction with the CD28 dimer.

#### **Preclinical and In Vitro Data**

Preclinical studies in animal models of infection have demonstrated that **Reltecimod** has a broad spectrum of activity, protecting against the overproduction of cytokines.[16] In various mouse models of lethal infection, a single intravenous dose of **Reltecimod** (ranging from 2.5 to 5 mg/kg) significantly improved survival compared to controls.[3] One study showed that a



single dose was superior to two doses, and was associated with an early decrease in cytokine and chemokine levels.[3]

## **Quantitative Data Summary**

While specific binding affinities and dose-response data from preclinical in vitro studies are not extensively published in peer-reviewed literature, the following tables represent the types of quantitative data essential for a thorough understanding of **Reltecimod**'s activity.

Table 1: Binding Affinity of **Reltecimod** to CD28

Ligand	Receptor	Method	Kd (μM)	Source
Reltecimod	Human CD28	Surface Plasmon Resonance	Data not publicly available	-

| CD80 | Human CD28 | Surface Plasmon Resonance | ~4 |[17] |

Table 2: In Vitro Dose-Response of **Reltecimod** on Cytokine Production

Cell Type	Stimulant	Cytokine	IC50 (μM)	Source
Human PBMCs	anti-CD3/anti- CD28	IL-2	Data not publicly available	-
Human PBMCs	anti-CD3/anti- CD28	IFN-γ	Data not publicly available	-

| Human PBMCs | anti-CD3/anti-CD28 | TNF- $\alpha$  | Data not publicly available | - |

## **Experimental Protocols**

The following are detailed methodologies for key experiments used to characterize the interaction of molecules like **Reltecimod** with the CD28 pathway.



## Co-Immunoprecipitation (Co-IP) for Reltecimod-CD28 Interaction

This protocol is designed to determine if **Reltecimod** directly binds to the CD28 receptor in a cellular context.

- Cell Culture and Lysis:
  - Culture a human T-cell line (e.g., Jurkat) that endogenously expresses CD28 to a density of approximately 1-2 x 107 cells.
  - Treat the cells with a specified concentration of biotinylated Reltecimod or a vehicle control for a designated time at 37°C.
  - Wash the cells twice with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.[1]
  - Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant is the protein lysate.[1]
- Immunoprecipitation:
  - Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.[1]
  - Incubate the pre-cleared lysate with an anti-CD28 antibody overnight at 4°C with gentle rotation.
  - Add protein A/G agarose beads and incubate for another 1-3 hours at 4°C to capture the antibody-antigen complexes.[18]
  - Wash the beads three to five times with cold lysis buffer to remove non-specific binding proteins.[19]
- Detection:
  - Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
  - Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.



- Probe the membrane with streptavidin-HRP to detect biotinylated **Reltecimod**.
- A band corresponding to the molecular weight of **Reltecimod** in the anti-CD28
  immunoprecipitated lane would indicate a direct interaction. The membrane should also be
  probed with an anti-CD28 antibody as a positive control for the immunoprecipitation.

#### **T-Cell Proliferation Assay (CFSE-based)**

This assay quantifies the effect of **Reltecimod** on T-cell proliferation.

- · Cell Preparation and Staining:
  - Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  - Resuspend the PBMCs in pre-warmed PBS and stain with Carboxyfluorescein succinimidyl ester (CFSE) at a final concentration of 1-5 μM for 10 minutes at 37°C.[13]
     [16]
  - Quench the staining reaction with complete RPMI medium containing 10% fetal bovine serum.[13]
  - Wash the cells and resuspend in complete RPMI medium.
- · Cell Culture and Stimulation:
  - Plate the CFSE-labeled PBMCs in a 96-well plate.
  - Add varying concentrations of Reltecimod to the wells.
  - Stimulate the cells with anti-CD3 and anti-CD28 antibodies (e.g., plate-bound anti-CD3 at 1-5 μg/mL and soluble anti-CD28 at 1-2 μg/mL).[20]
  - Include unstimulated and stimulated (no Reltecimod) controls.
  - Incubate the cells for 3-5 days at 37°C in a 5% CO2 incubator.
- Flow Cytometry Analysis:



- Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers such as CD3, CD4, and CD8.
- Acquire the data on a flow cytometer.
- Gate on the live, single T-cell populations (CD3+/CD4+ or CD3+/CD8+).
- Analyze the CFSE fluorescence. Each cell division results in a halving of the CFSE intensity, allowing for the visualization of distinct generational peaks.[16][21]
- Quantify the percentage of divided cells and the proliferation index in the presence and absence of **Reltecimod**.

## **Cytokine Production Analysis**

This protocol measures the effect of **Reltecimod** on the secretion of key inflammatory cytokines.

- Cell Culture and Stimulation:
  - Culture human PBMCs as described in the T-cell proliferation assay.
  - Add varying concentrations of Reltecimod to the wells.
  - Stimulate the cells with anti-CD3/anti-CD28 antibodies or another relevant stimulus (e.g., PHA).
  - Incubate for 24-72 hours.
- Cytokine Measurement:
  - Collect the cell culture supernatants.
  - Measure the concentrations of cytokines such as IL-2, IFN-y, and TNF-α using a multiplex bead-based immunoassay (e.g., Luminex) or individual ELISAs, following the manufacturer's instructions.

#### **Western Blot for Signaling Pathway Analysis**



This method assesses the effect of **Reltecimod** on the phosphorylation of key downstream signaling molecules like Lck and Akt.

- · Cell Stimulation and Lysis:
  - Culture a T-cell line (e.g., Jurkat) and serum-starve for 4-6 hours.
  - Pre-treat the cells with **Reltecimod** or a vehicle control for a specified time.
  - Stimulate the cells with anti-CD3/anti-CD28 antibodies for short time points (e.g., 0, 2, 5, 10, 30 minutes).
  - Immediately lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
- Western Blotting:
  - Determine the protein concentration of the lysates.
  - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
  - Block the membrane with 5% BSA or non-fat milk in TBST.
  - Probe the membrane with primary antibodies specific for the phosphorylated forms of the proteins of interest (e.g., phospho-Lck (Tyr394), phospho-Akt (Ser473)).
  - Subsequently, strip the membrane and re-probe with antibodies against the total forms of these proteins to ensure equal loading.
  - Detect the bands using a chemiluminescent substrate and image the blot.
  - Quantify the band intensities to determine the ratio of phosphorylated to total protein.

#### **NF-kB Reporter Assay**

This assay measures the effect of **Reltecimod** on the activation of the NF-kB transcription factor.

Cell Line and Transfection:



- Use a cell line (e.g., HEK293T or Jurkat) stably or transiently transfected with a reporter plasmid. This plasmid typically contains multiple NF-κB response elements driving the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP).[2]
   [22]
- A second plasmid with a constitutively expressed reporter (e.g., Renilla luciferase) can be co-transfected for normalization.[14]

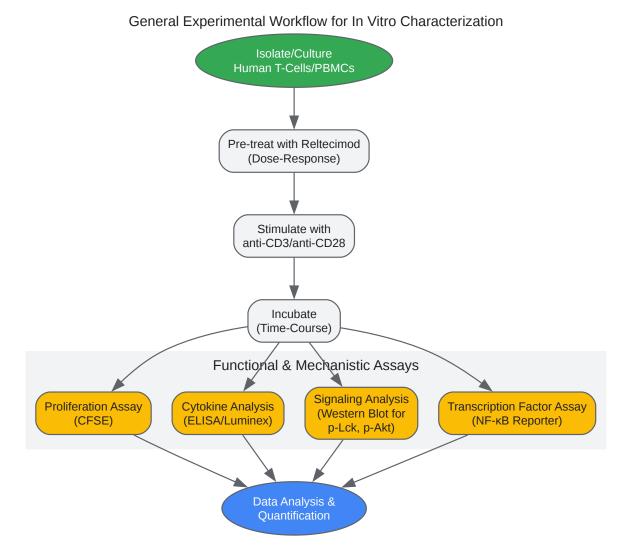
#### Assay Performance:

- Plate the transfected cells in a 96-well plate.
- Pre-treat the cells with various concentrations of **Reltecimod**.
- Stimulate the cells with an NF-κB activator, such as TNF-α (10-20 ng/mL) or PMA/Ionomycin.[14]
- Incubate for 6-24 hours.

#### Data Analysis:

- If using a luciferase reporter, lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.[14]
- Normalize the NF-κB-driven luciferase signal to the signal from the constitutive reporter.
- If using a GFP reporter, measure the GFP fluorescence using a plate reader or flow cytometer.
- Compare the reporter activity in **Reltecimod**-treated cells to the stimulated control to determine the percentage of inhibition.





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